5-bromo-N,N-dimethylpicolinamide
Overview
Description
5-Bromo-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol . It is a derivative of picolinamide, where the bromine atom is substituted at the 5-position of the pyridine ring, and the amide nitrogen is dimethylated. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 5-bromo-N,N-dimethylpicolinamide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages present in polysaccharides and disaccharides .
Mode of Action
This compound interacts with the α-glucosidase enzyme, inhibiting its activity . The compound binds to the active site of the enzyme, preventing it from catalyzing the breakdown of complex carbohydrates into glucose . This interaction results in a decrease in postprandial hyperglycemia .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . Under normal conditions, α-glucosidase breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream. When the activity of α-glucosidase is inhibited, the breakdown of carbohydrates is delayed, resulting in a slower and lower rise in blood glucose levels after a meal .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of α-glucosidase and the subsequent decrease in postprandial hyperglycemia . This can help manage blood glucose levels in individuals with diabetes .
Biochemical Analysis
Biochemical Properties
5-bromo-N,N-dimethylpicolinamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them. These interactions can lead to changes in the activity of these enzymes, affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cell signaling pathways, which are crucial for cell communication and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they are involved in. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can also result in changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, the compound can inhibit or activate specific enzymes, leading to changes in the production and utilization of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. The compound can be transported to different cellular compartments, where it exerts its effects on various biochemical processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization allows the compound to interact with specific biomolecules and exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N,N-dimethylpicolinamide typically involves the bromination of picolinamide followed by N,N-dimethylation. One common method includes the reaction of picolinamide with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position. The resulting 5-bromopicolinamide is then subjected to N,N-dimethylation using dimethylamine in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol can yield a thioether derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-N,N-dimethylpicolinamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of new drugs targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N,N-diethylpicolinamide: Similar structure but with ethyl groups instead of methyl groups.
5-Bromo-N-propylpicolinamide: Similar structure but with a propyl group instead of dimethyl groups.
Uniqueness
5-Bromo-N,N-dimethylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the dimethylamino group enhances its reactivity and binding affinity to certain molecular targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
5-bromo-N,N-dimethylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRHFAPOFNDZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628486 | |
Record name | 5-Bromo-N,N-dimethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845305-86-4 | |
Record name | 5-Bromo-N,N-dimethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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